Calculated Lipophilicity and Hydrogen-Bond Donor Count Advantage of the Methyl Ester Over the Free Acid for Membrane Permeability Optimization
The methyl ester derivative (MW 156.14, 2 hydrogen-bond donors) is predicted to exhibit a higher logP and reduced hydrogen-bond donor count relative to the free acid (2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid, CAS 1556032-79-1, MW 142.11, 3 HBD) . The primary amide analog (N-methyl-2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)acetamide, CAS 952733-79-8) has a calculated XlogP of -1.6 and TPSA of 70.2 Ų with 3 HBD . The methyl ester is expected to have a higher XlogP (approximately -0.8 to -1.0, based on ester vs. acid ΔlogP of ~1.0–1.5 log units observed for analogous imidazole-acetic acid/ester pairs) and a TPSA of approximately 64–68 Ų, placing it in a more favorable intestinal-absorption and blood–brain-barrier permeability window . This differentiation is critical for CNS-penetrant or orally bioavailable candidate selection.
| Evidence Dimension | Calculated lipophilicity (XlogP) and hydrogen-bond donor count (HBD) |
|---|---|
| Target Compound Data | XlogP estimated ≈ -0.8 to -1.0; HBD = 2; TPSA estimated ≈ 64–68 Ų |
| Comparator Or Baseline | Free acid (CAS 1556032-79-1): HBD = 3; Primary amide (CAS 952733-79-8): XlogP = -1.6, HBD = 3, TPSA = 70.2 Ų |
| Quantified Difference | Estimated ΔXlogP ≈ +0.6 to +0.8 vs. primary amide; ΔHBD = −1 vs. free acid and primary amide |
| Conditions | Calculated physicochemical properties; no experimental logP/logD data available for the target compound |
Why This Matters
The improved predicted lipophilicity and one fewer hydrogen-bond donor make the methyl ester the preferred choice for lead series requiring passive membrane permeability, particularly in CNS or oral programs, over the free acid or primary amide.
